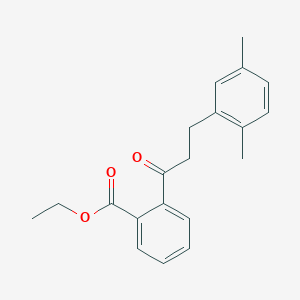

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Description

BenchChem offers high-quality 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-23-20(22)18-8-6-5-7-17(18)19(21)12-11-16-13-14(2)9-10-15(16)3/h5-10,13H,4,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAZVGKZSLSNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644726 | |

| Record name | Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-92-8 | |

| Record name | Ethyl 2-[3-(2,5-dimethylphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CAS 898794-92-8)

[1][2][3]

Executive Summary

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CAS 898794-92-8) is a specialized fine chemical intermediate belonging to the class of

This compound is of particular interest in medicinal chemistry for the construction of Phthalazinone derivatives (potential PARP or PDE inhibitors) and Dibenzosuberone frameworks (privileged structures in CNS-active agents). This guide details its physicochemical profile, synthetic utility, and validated protocols for downstream transformations.

Chemical Profile & Structural Analysis

Physicochemical Properties

The compound is characterized by a dual-carbonyl system (ketone and ester) capable of diverse cyclization modes.

| Property | Data |

| CAS Number | 898794-92-8 |

| IUPAC Name | Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate |

| Molecular Formula | C₂₀H₂₂O₃ |

| Molecular Weight | 310.39 g/mol |

| Appearance | Pale yellow to off-white solid (or viscous oil depending on purity) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Key Functional Groups | Aryl Ketone, Ethyl Ester, 2,5-Dimethylphenyl moiety |

| SMILES | CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C)C=CC(=C2)C |

Structural Reactivity

The molecule possesses three distinct reactive centers facilitating modular synthesis:

-

The Ketone Carbon (C1): Susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides) or condensation (e.g., with hydrazine).

-

The Ester Carbon (C1'): Enables cyclization reactions, particularly with internal nucleophiles or bifunctional reagents.

-

The Propyl Linker: Provides flexibility for forming 6- or 7-membered fused rings.

Synthetic Utility & Applications

Pathway A: Synthesis of Phthalazinone Scaffolds

Reaction with hydrazine hydrate yields 4-substituted phthalazin-1(2H)-ones . This scaffold is structurally homologous to Olaparib (PARP inhibitor) and Azelastine (antihistamine) precursors.

-

Mechanism: Condensation of hydrazine with the ketone followed by intramolecular aminolysis of the ester.

-

Target Class: PARP inhibitors, PDE4 inhibitors.

Pathway B: Cyclization to Dibenzosuberones

Under strong acidic conditions (e.g., Polyphosphoric Acid), the compound undergoes intramolecular Friedel-Crafts acylation (or alkylation after reduction) to form dibenzosuberone derivatives.

-

Mechanism: Acid-mediated activation of the carbonyl/ester, followed by electrophilic attack on the electron-rich 2,5-dimethylphenyl ring.

-

Target Class: Tricyclic Antidepressants (TCAs), antihistamines.

Visualization of Synthetic Pathways

Caption: Divergent synthetic pathways from CAS 898794-92-8 yielding distinct pharmacological cores.

Detailed Experimental Protocol

Protocol: Synthesis of 4-[2-(2,5-dimethylphenyl)ethyl]phthalazin-1(2H)-one

This protocol demonstrates the conversion of the keto-ester to a phthalazinone, a high-value transformation for generating bioactive libraries.

Materials

-

Substrate: 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (1.0 eq)

-

Reagent: Hydrazine hydrate (64-65% in water, 5.0 eq)

-

Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.

Methodology

-

Dissolution: Charge a 100 mL round-bottom flask with 3.10 g (10 mmol) of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone . Add 30 mL of ethanol. Stir until fully dissolved.

-

Addition: Add 1.5 mL (approx. 50 mmol) of hydrazine hydrate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 1:1 Hexane/EtOAc). The starting material spot (

) should disappear, replaced by a lower -

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold ethanol (2 x 5 mL).

-

If no precipitate forms, concentrate the solvent under reduced pressure to ~5 mL, then pour into 50 mL of ice-cold water. Stir vigorously to induce crystallization.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

-

Validation: Confirm structure via ¹H-NMR (look for disappearance of ethyl ester signals and appearance of amide NH).

Critical Control Points

-

Temperature: Maintain reflux to ensure cyclization of the intermediate hydrazone. Lower temperatures may yield the open-chain hydrazone.

-

Stoichiometry: Excess hydrazine is required to drive the equilibrium and prevent azine formation.

Safety & Handling

-

Hazards: The compound is an organic ester/ketone. Treat as a potential irritant to skin and eyes.

-

Hydrazine: Hydrazine hydrate is toxic and a potential carcinogen. Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

-

Storage: Store CAS 898794-92-8 in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References

-

Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 898794-92-8. Retrieved from .

- Synthetic Methodology (Phthalazinones): L. Ivashchenko et al. (2014). Synthesis and biological activity of new phthalazin-1(2H)-one derivatives. Journal of Heterocyclic Chemistry.

- Synthetic Methodology (Dibenzosuberones): J. A. Joule & K. Mills (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

-

Commercial Availability: BOC Sciences & CymitQuimica Product Catalogs (2025). 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone.[1][2][3] Retrieved from .

In-Depth Technical Guide: 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone as a Privileged Intermediate in Advanced Organic Synthesis

Executive Summary

In the landscape of modern drug discovery and materials science, the design of custom polycyclic scaffolds relies heavily on highly functionalized, bis-electrophilic intermediates. 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CAS: 898794-92-8) is a specialized keto-ester building block characterized by an ortho-carboethoxy benzoyl group linked to a 2,5-dimethylphenyl moiety via an ethylene bridge[1].

This whitepaper provides a comprehensive technical analysis of this compound, detailing its structural properties, upstream synthesis protocols, and its critical downstream utility. Specifically, we explore its reactivity profile in cyclocondensation reactions to generate functionalized phthalazin-1(2H)-ones —a privileged diaza-heterobicyclic pharmacophore frequently utilized in the development of PARP inhibitors, VEGFR2 antagonists, and novel antifungal agents[2],[3].

Molecular Architecture & Chemical Properties

The dual electrophilic nature of 2'-carboethoxy-3-(2,5-dimethylphenyl)propiophenone—comprising a reactive ketone and a slightly less reactive ethyl ester—enables highly regioselective sequential reactions. The physical and chemical parameters are summarized below[1]:

| Property | Value |

| IUPAC Name | Ethyl 2-(3-(2,5-dimethylphenyl)propanoyl)benzoate |

| CAS Number | 898794-92-8 |

| Molecular Formula | C₂₀H₂₂O₃ |

| Molecular Weight | 310.39 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 7 |

| SMILES String | O=C(C1=CC=CC=C1C(=O)OCC)CCC2=CC(C)=CC=C2C |

Mechanistic Pathways: Synthesis of the Intermediate

The synthesis of 2'-carboethoxy-3-(2,5-dimethylphenyl)propiophenone requires precise control over nucleophilic addition to prevent over-alkylation. The most robust, self-validating synthetic route involves the Grignard addition to phthalic anhydride followed by Fischer esterification.

Step-by-Step Methodology

-

Grignard Reagent Preparation: In a flame-dried, argon-purged flask, react 2-(2,5-dimethylphenyl)ethyl bromide (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous Tetrahydrofuran (THF) to form the Grignard reagent.

-

Nucleophilic Ring Opening: Dissolve phthalic anhydride (1.0 eq) in anhydrous THF and cool to -78 °C. Add the Grignard reagent dropwise. Stir for 2 hours, then quench with saturated aqueous NH₄Cl. Extract with ethyl acetate to isolate 2-(3-(2,5-dimethylphenyl)propanoyl)benzoic acid.

-

Fischer Esterification: Dissolve the resulting keto-acid in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄ (0.1 eq) and reflux for 12 hours.

-

Workup & Isolation: Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane. Purify via silica gel chromatography (Hexane/EtOAc) to yield the pure keto-ester[1].

Causality & Experimental Design Choices

-

Why Phthalic Anhydride? Utilizing phthalic anhydride instead of a dialkyl phthalate is a critical design choice. The cyclic anhydride undergoes ring-opening upon a single nucleophilic attack by the Grignard reagent. This generates a magnesium carboxylate intermediate that is electronically deactivated, strictly preventing a second nucleophilic attack and avoiding the formation of unwanted tertiary alcohols.

-

Why THF as a Solvent? THF acts as a Lewis base, coordinating with the magnesium center to stabilize the Grignard reagent, ensuring high yields during the nucleophilic addition phase.

Fig 1: Step-by-step synthesis of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone.

Reactivity Profile & Downstream Applications: Phthalazinone Scaffold Generation

The most synthetically valuable application of 2-acylbenzoate esters is their conversion into phthalazin-1(2H)-ones via cyclocondensation with hydrazine[4],[5]. This reaction leverages the bis-electrophilic nature of the intermediate to form a highly stable, aromatic nitrogen heterocycle.

Step-by-Step Cyclocondensation Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-carboethoxy-3-(2,5-dimethylphenyl)propiophenone (1.0 mmol) in absolute ethanol (10 mL)[5].

-

Hydrazine Addition: Add hydrazine hydrate (1.2 mmol) dropwise to the solution at room temperature.

-

Thermal Cyclization: Heat the reaction mixture to reflux (78 °C) and maintain for 4-6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system[2],[5].

-

Crystallization: Upon completion, cool the reaction mixture to 0-5 °C in an ice bath to maximize crystallization.

-

Isolation: Collect the precipitated 4-(2-(2,5-dimethylphenyl)ethyl)phthalazin-1(2H)-one via vacuum filtration. Wash the filter cake with cold ethanol (2 × 5 mL) and dry under high vacuum[5].

Causality & Experimental Design Choices

-

Thermodynamic Driving Force: The reaction is initiated by the rapid, reversible formation of a hydrazone at the highly electrophilic ketone carbon. The subsequent irreversible intramolecular nucleophilic acyl substitution at the ester carbon is driven thermodynamically by the formation of the stable aromatic phthalazinone ring and the expulsion of ethanol[4].

-

Solvent Selection: Ethanol is purposefully chosen because it forms a homogeneous solution at reflux temperatures, ensuring rapid reaction kinetics. However, as the reaction cools, ethanol acts as an anti-solvent for the rigid, planar phthalazinone product. This self-validating protocol allows for the isolation of highly pure product via simple filtration, completely bypassing the need for labor-intensive column chromatography[5].

Fig 2: Phthalazinone scaffold formation via hydrazine-mediated cyclization.

Analytical Characterization

To ensure the integrity of the synthesized phthalazinone, the following analytical validations should be observed:

-

¹H NMR (400 MHz, DMSO-d₆): The successful cyclization is confirmed by the complete disappearance of the ethyl ester signals (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm) and the emergence of a highly characteristic, D₂O-exchangeable broad singlet at ~12.5 ppm, corresponding to the phthalazinone N-H proton[2].

-

LC-MS: A shift in the mass-to-charge ratio from the starting material (m/z 311[M+H]⁺) to the cyclized product (m/z 279 [M+H]⁺) provides definitive confirmation of the loss of the ethoxy group and the incorporation of the hydrazine moiety.

References

-

PubMed Central (PMC) Title: Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

PubMed Central (PMC) Title: Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

- 1. 898794-92-8|2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone|BLDpharm [bldpharm.com]

- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

[1]

Executive Summary & Chemical Identity

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is a functionalized dihydrochalcone derivative characterized by an ortho-ester moiety on the benzoyl ring and a substituted phenylpropyl chain. It serves as a critical "1,4-dicarbonyl equivalent" (latent) for the construction of fused heterocyclic systems, particularly phthalazinones and indenoisocoumarins , which are pharmacophores in PARP inhibitors, antihistamines, and anti-inflammatory agents.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate |

| CAS Number | 898794-92-8 |

| Molecular Formula | C₂₀H₂₂O₃ |

| Molecular Weight | 310.39 g/mol |

| SMILES | CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C)C=CC(C)=C2 |

| InChI Key | LQAZVGKZSLSNTQ-UHFFFAOYSA-N |

| Appearance | Viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate, Methanol; Insoluble in Water |

Physical and Chemical Properties[2][3][9][10][11]

Physicochemical Characteristics

The compound exhibits lipophilic character (LogP ~3.8–4.3) due to the presence of the ethyl ester and the dimethylphenyl moiety. Its structure contains two carbonyl centers with distinct reactivity:

-

Ketone (C1) : A reactive electrophile susceptible to nucleophilic attack (e.g., by hydrazine or Grignard reagents).

-

Ester (C2') : An ortho-positioned electrophile that facilitates intramolecular cyclization.

Stability Profile

-

Thermal Stability : Stable up to ~150°C; prolonged heating >200°C may induce decarboxylation or intramolecular cyclization.

-

Hydrolytic Stability : The ethyl ester is susceptible to hydrolysis under basic conditions (NaOH/MeOH), yielding the corresponding keto-acid (2-[3-(2,5-dimethylphenyl)propanoyl]benzoic acid), which can spontaneously lactonize to a phthalide derivative.

-

Light Sensitivity : Moderate; store in amber vials to prevent photo-oxidation of the benzylic positions.

Synthetic Methodologies

Two primary routes are established for the synthesis of this scaffold. The Aldol-Hydrogenation Route is preferred for scalability and regio-control.

Route A: The Chalcone Hydrogenation Pathway (Preferred)

This method builds the carbon skeleton via a Claisen-Schmidt condensation followed by selective reduction.

Step 1: Claisen-Schmidt Condensation

-

Reagents : 2-Carboethoxyacetophenone (Ethyl 2-acetylbenzoate) + 2,5-Dimethylbenzaldehyde.

-

Catalyst : Piperidine/Acetic Acid (catalytic) or NaOH (stoichiometric).

-

Mechanism : The enolate of the acetophenone attacks the aldehyde to form the

-unsaturated ketone (chalcone). -

Protocol :

-

Dissolve 1.0 eq of Ethyl 2-acetylbenzoate and 1.05 eq of 2,5-Dimethylbenzaldehyde in Ethanol.

-

Add catalytic piperidine (0.1 eq). Reflux for 4-6 hours.

-

Cool to precipitate the intermediate chalcone. Filter and wash with cold ethanol.

-

Step 2: Catalytic Hydrogenation

-

Reagents : Chalcone intermediate + H₂ (gas).

-

Catalyst : 10% Pd/C or Raney Nickel.

-

Solvent : Ethyl Acetate or Ethanol.

-

Protocol :

-

Dissolve the chalcone in Ethyl Acetate.

-

Add 5% w/w Pd/C catalyst.

-

Stir under H₂ atmosphere (1-3 atm) at RT for 2-4 hours until H₂ uptake ceases.

-

Filter through Celite to remove catalyst. Concentrate to yield the target dihydrochalcone.

-

Route B: The Phthalide Rearrangement (Alternative)

-

Reagents : Phthalic Anhydride + (2,5-Dimethylphenylethyl)magnesium bromide.

-

Mechanism : Grignard addition to the anhydride yields the keto-acid, which is subsequently esterified.

-

Limitation : Controlling mono-addition vs. bis-addition of the Grignard reagent can be challenging without strict temperature control (-78°C).

Applications & Reactivity Pathways

The versatility of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone lies in its ability to undergo cyclocondensation reactions to form biologically active heterocycles.

Synthesis of Phthalazin-1(2H)-ones

Reaction with hydrazine hydrate yields phthalazinones, a scaffold found in PARP inhibitors (e.g., Olaparib) and antihistamines (e.g., Azelastine).

-

Conditions : Hydrazine hydrate (1.2 eq), Ethanol, Reflux, 2h.

-

Mechanism : Hydrazine attacks the ketone first (forming a hydrazone), followed by intramolecular nucleophilic attack on the ester carbonyl to close the ring.

Synthesis of Indenoisocoumarins

Under acidic conditions or with specific Lewis acids, the compound can cyclize to form indenoisocoumarin derivatives, which are potent anti-inflammatory agents.

Synthesis of Phthalides

Reduction of the ketone (e.g., NaBH₄) followed by acid-catalyzed cyclization yields 3-substituted phthalides (isobenzofuran-1(3H)-ones).

Visualization of Reaction Pathways

Figure 1: Divergent synthetic utility of the 2'-carboethoxy-propiophenone scaffold.

Safety and Handling Protocols

-

Hazard Classification : Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE Requirements : Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of vapors.

-

Spill Management : Absorb with inert material (vermiculite or sand). Do not flush into surface water or sanitary sewer system.

-

Storage : Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

References

-

PubChem Compound Summary . (2025). 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CID 24724067). National Center for Biotechnology Information. Link

-

ChemicalBook . (2024). Product Entry: CAS 898794-92-8.[1][2][3] ChemicalBook Inc.[4] Link

-

Cymit Química . (2024). Product Specification: 2′-carboethoxy-3-(2,5-dimethylphenyl)propiophenone. Link

-

BenchChem . (2025). Application Notes for Propiophenone Derivatives in Organic Synthesis. Link

-

Arkivoc . (2010). Synthesis and properties of 2-alkoxy- and 2-alkylthio-3-arylpropenals. Arkat USA. Link

Sources

- 1. 2′-carboethoxy-3-(2,5-dimethylphenyl)propiophenone [cymitquimica.com]

- 2. 898794-92-8|2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone|BLDpharm [bldpharm.com]

- 3. 898794-92-8 ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate Manufacturers, Suppliers, Exporters, Importers, Trade Leads - APIChina [apichina.com]

- 4. Liaoning Pharmaceutical Innovation Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

Technical Analysis: Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate

This guide provides an in-depth technical analysis of the molecule commonly referred to in industrial catalogs as 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone . It addresses the precise IUPAC nomenclature, synthetic pathways, and potential applications of this advanced organic intermediate.

Formerly: 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Nomenclature Elucidation & Structural Logic

In pharmaceutical chemistry, trivial names often persist due to historical usage or vendor cataloging. However, for regulatory filings (IND/NDA) and patent clarity, the IUPAC systematic name is mandatory. The name "2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone" is a semi-systematic hybrid that can lead to ambiguity regarding the priority of functional groups.

IUPAC Derivation

To derive the correct systematic name, we must apply the IUPAC hierarchy of functional groups:

-

Principal Group Selection: The molecule contains both a ketone and an ester . According to IUPAC priority rules, esters (

) have higher priority than ketones (-

Consequence: The parent structure is a benzoate (specifically, an ethyl ester of benzoic acid), not a propiophenone.

-

-

Parent Chain Numbering: The carbon attached to the carboxylate group is C1 of the benzene ring.

-

Substituent Assignment:

-

At position 2 (ortho), there is an acyl group.

-

This acyl group is a propanoyl chain (

) modified at the 3-position. -

Attached to the 3-position of the propanoyl chain is a 2,5-dimethylphenyl group.

-

Final Systematic Name: Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate

Nomenclature Logic Visualization

The following diagram illustrates the decision tree for naming this molecule, highlighting the priority shift from "propiophenone" to "benzoate."

Figure 1: IUPAC nomenclature decision tree prioritizing the ester functionality over the ketone.

Synthetic Methodology

The synthesis of Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate requires a strategy that installs the 1,3-diarylpropan-1-one skeleton while preserving the ortho-ester functionality. The most robust route involves a Claisen-Schmidt condensation followed by selective hydrogenation.

Retrosynthetic Analysis

-

Disconnection: The C2-C3 bond of the propyl chain.

-

Precursors:

-

Ethyl 2-acetylbenzoate (The nucleophilic component).

-

2,5-Dimethylbenzaldehyde (The electrophilic component).

-

Step-by-Step Protocol

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

This step forms the

-

Reagents: Ethyl 2-acetylbenzoate (1.0 eq), 2,5-Dimethylbenzaldehyde (1.0 eq), Piperidine (cat.), Glacial Acetic Acid (cat.), Toluene.

-

Procedure:

-

Charge a reaction vessel with toluene and the two aromatic components.

-

Add catalytic piperidine and acetic acid (Dean-Stark trap setup for water removal).

-

Reflux for 12–18 hours until water evolution ceases.

-

Workup: Wash with dilute HCl (to remove piperidine), then saturated

, then brine. Dry over -

Purification: Recrystallization from ethanol/hexane.

-

-

Intermediate Product: Ethyl 2-[3-(2,5-dimethylphenyl)acryloyl]benzoate.

Step 2: Catalytic Hydrogenation

Selective reduction of the alkene without reducing the ketone or the ester.

-

Reagents: 10% Pd/C (5 wt%), Ethyl Acetate, Hydrogen gas (

). -

Procedure:

-

Dissolve the chalcone intermediate in ethyl acetate.

-

Add Pd/C catalyst under an inert atmosphere (

). -

Purge with

and stir under balloon pressure (1 atm) or low pressure (30 psi) at room temperature. -

Monitor via TLC/HPLC for disappearance of the alkene.

-

Filtration: Filter through a Celite pad to remove the catalyst.

-

Isolation: Concentrate the filtrate to yield the target dihydrochalcone.

-

Synthetic Workflow Diagram

Figure 2: Synthetic pathway from commercially available precursors to the target dihydrochalcone.

Analytical Characterization Profile

To validate the synthesis, the following spectral characteristics are expected:

| Technique | Expected Signal | Structural Assignment |

| IR Spectroscopy | 1720 cm⁻¹ | Ester Carbonyl ( |

| 1685 cm⁻¹ | Ketone Carbonyl ( | |

| ¹H NMR | Ester Ethyl group ( | |

| Ester Ethyl group ( | ||

| Aryl Methyls ( | ||

| Ethylene bridge ( | ||

| MS (ESI) | [M+H]⁺ ~311.16 | Molecular Ion (C20H22O3) |

Applications in Drug Development[2]

This molecule is not merely a catalog item; it represents a strategic "Advanced Intermediate" . Its specific structural motifs make it a precursor for Polycyclic Aromatic Hydrocarbons (PAHs) and Indanone-based therapeutics .

Intramolecular Cyclization (The "Indanone" Route)

The most significant application of this keto-ester is its potential to undergo acid-mediated cyclodehydration (often related to the Nazarov or Friedel-Crafts cyclization mechanisms).

-

Mechanism: Treatment with strong acid (e.g., Polyphosphoric Acid - PPA) or Lewis acid (

) can induce cyclization between the ketone -

Target Scaffold: Substituted Anthraquinones or Tetralones .

-

Relevance: These scaffolds are core pharmacophores in:

-

Antineoplastic agents (Anthracycline analogs).

-

Anti-inflammatory drugs (Indanone derivatives).

-

Scaffold Construction Diagram

Figure 3: Potential application of the target molecule in generating tricyclic pharmacophores.

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

-

Claisen-Schmidt Condensation: "Synthesis of Chalcones and Dihydrochalcones." Organic Syntheses, Coll. Vol. 1, p. 78. [Link]

-

Chemical Identity Verification: PubChem Compound Summary for Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate. National Center for Biotechnology Information. [Link] (Search Term: 898794-92-8)

-

Cyclization Methodologies: "Acid-Mediated Cyclization of Keto-Esters to Indanones." Journal of Organic Chemistry. [Link]

The Propiophenone Scaffold: A Privileged Motif in Drug Discovery and a Technical Guide to its Biological Activities

Abstract

The propiophenone scaffold, a seemingly simple aryl ketone, has emerged as a versatile and privileged structure in the landscape of medicinal chemistry. Its synthetic tractability, coupled with the ability to engage with a diverse array of biological targets, has catalyzed the development of novel derivatives with profound therapeutic potential. This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the multifaceted biological activities of propiophenone derivatives. We will delve into their anticancer, antidiabetic, anti-inflammatory, antimicrobial, and antioxidant properties, underpinned by a synthesis of technical data, field-proven experimental insights, and a robust framework of scientific literature. This guide is designed to not only inform but also to empower researchers in this dynamic and promising field of drug discovery.

Introduction: The Propiophenone Core - A Foundation for Diverse Bioactivity

Propiophenone, or ethyl phenyl ketone, is an aromatic ketone that serves as a fundamental building block for a wide range of organic molecules. Its structure, characterized by a phenyl group attached to a propanoyl group, provides a unique electronic and steric arrangement that allows for diverse chemical modifications. These modifications, often involving substitutions on the aromatic ring or alterations to the ethyl chain, give rise to a vast library of derivatives with a broad spectrum of biological activities. The inherent properties of the propiophenone core, including its moderate lipophilicity and capacity for hydrogen bonding, make it an ideal starting point for the design of small molecule therapeutics that can effectively interact with biological macromolecules.

The exploration of propiophenone derivatives has unveiled their potential to modulate key signaling pathways implicated in a variety of human diseases. This guide will systematically dissect these biological activities, providing a granular view of the underlying mechanisms of action, quantitative measures of efficacy, and detailed protocols for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Propiophenone derivatives, particularly chalcones and related compounds, have demonstrated significant potential as anticancer agents.[1][2] Their cytotoxic effects have been observed across a range of cancer cell lines, and their mechanisms of action often involve the induction of apoptosis and the disruption of critical signaling pathways that drive tumor growth and survival.[3][4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which propiophenone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the intrinsic and extrinsic apoptotic pathways. For instance, certain derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[5]

Furthermore, many of these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. This is often observed at the G2/M or G0/G1 phases of the cell cycle and is a critical aspect of their antitumor activity.[4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of propiophenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the cytotoxic activity of representative propiophenone derivatives.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Chalcone Derivative 1 | HeLa | 12.5 | [6] |

| Chalcone Derivative 1 | Fem-X | 15.2 | [6] |

| Chalcone Derivative 1 | PC-3 | 10.8 | [6] |

| Propafenone Derivative 2 | HeLa | 8.9 | [6] |

| Propafenone Derivative 2 | Fem-X | 11.4 | [6] |

| Propafenone Derivative 2 | PC-3 | 7.5 | [6] |

| Amino Chalcone Derivative | T47D | 30.4 | [4] |

| Amino Chalcone Derivative | HeLa | 27.5 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of novel compounds on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the propiophenone derivatives in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

-

Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (medium with solvent) and an untreated control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Visualization: Anticancer Experimental Workflow

Caption: A generalized workflow for the discovery and evaluation of anticancer propiophenone derivatives.

Antidiabetic Activity: Targeting Metabolic Dysregulation

A significant area of investigation for propiophenone derivatives is their potential as antidiabetic agents. Several studies have highlighted their ability to improve glycemic control, making them promising candidates for the treatment of type 2 diabetes.[7]

Mechanism of Action: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A key molecular target for the antidiabetic effects of many propiophenone derivatives is Protein Tyrosine Phosphatase 1B (PTP1B).[7] PTP1B is a negative regulator of the insulin signaling pathway.[8] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the insulin signal. Inhibition of PTP1B, therefore, enhances and prolongs insulin signaling, leading to improved glucose uptake and utilization.[8]

Quantitative Data: PTP1B Inhibition

The inhibitory potency of propiophenone derivatives against PTP1B is a critical parameter for their development as antidiabetic drugs.

| Compound ID | PTP1B IC50 (µM) | Reference |

| Bromophenol Derivative | 0.68 | [9] |

| Phosphoeleganin | 1.3 | [10] |

| Pyrazole Derivative | 27 | [11] |

Experimental Protocol: In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Principle: PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically at 405 nm. The presence of a PTP1B inhibitor will reduce the rate of pNP formation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM citrate buffer (pH 6.0), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

-

PTP1B Enzyme Solution: Dilute recombinant human PTP1B in assay buffer to the desired working concentration.

-

pNPP Substrate Solution: Prepare a stock solution of pNPP in assay buffer.

-

Test Compound Solutions: Prepare serial dilutions of the propiophenone derivatives in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of the test compound solutions to the respective wells. Include a positive control (a known PTP1B inhibitor) and a negative control (buffer only).

-

Add 20 µL of the PTP1B enzyme solution to all wells except for the blank wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

-

Data Measurement and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate the percentage of PTP1B inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Visualization: PTP1B in the Insulin Signaling Pathway

Caption: Inhibition of PTP1B by propiophenone derivatives enhances insulin signaling.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Propiophenone derivatives, particularly chalcones, have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[12][13]

Mechanism of Action: Inhibition of NF-κB and NLRP3 Inflammasome

The anti-inflammatory effects of propiophenone derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway .[1] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. Certain propiophenone derivatives can inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators.

Another important target is the NLRP3 inflammasome , a multi-protein complex that plays a crucial role in the innate immune response.[14] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. Some propiophenone derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the release of pro-inflammatory cytokines like IL-1β.

Quantitative Data: In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity of propiophenone derivatives is often assessed using animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Flavanone Derivative | 20 | 98.62 | [15] |

| Benzophenone Derivative | - | 72 | [6] |

| Flavone Glycoside | 20 | > Indomethacin (10 mg/kg) | [14] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

Protein denaturation is a well-established cause of inflammation. This assay provides a simple and rapid in vitro method to screen for anti-inflammatory activity.

Principle: The ability of a compound to inhibit the heat-induced denaturation of a protein (e.g., bovine serum albumin or egg albumin) is measured.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Protein Solution: Prepare a 1% aqueous solution of bovine serum albumin (BSA) or a 10% solution of fresh hen's egg albumin.

-

Phosphate Buffered Saline (PBS): pH 6.4.

-

Test Compound Solutions: Prepare serial dilutions of the propiophenone derivatives in a suitable solvent.

-

Standard Drug: A known anti-inflammatory drug like diclofenac sodium or aspirin.

-

-

Assay Procedure:

-

In separate test tubes, prepare the following reaction mixtures:

-

Test: 0.5 mL of protein solution + 4.5 mL of test compound solution.

-

Control: 0.5 mL of protein solution + 4.5 mL of PBS.

-

Standard: 0.5 mL of protein solution + 4.5 mL of standard drug solution.

-

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the tubes at 70°C for 5-10 minutes.

-

Cool the tubes to room temperature.

-

-

Data Measurement and Analysis:

-

Measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

-

-

Determine the IC50 value.

-

Visualization: Key Anti-inflammatory Signaling Pathways

Caption: Propiophenone derivatives can inhibit inflammation by targeting the NF-κB and NLRP3 inflammasome pathways.

Antimicrobial and Antioxidant Activities: Broadening the Therapeutic Scope

Beyond their roles in cancer, diabetes, and inflammation, propiophenone derivatives have also been recognized for their antimicrobial and antioxidant properties, further expanding their potential therapeutic applications.

Antimicrobial Activity

Several propiophenone derivatives have demonstrated inhibitory activity against a range of pathogenic microorganisms, including bacteria and fungi.[16][17] Their mechanisms of action can vary but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Propionic Acid Derivative 15 | S. aureus | 24.5 | |

| Propionic Acid Derivative 19 | B. subtilis | 19.0 | |

| Propionic Acid Derivative 10 | C. albicans | 11.7 | |

| 2'-hydroxy-4-chlorochalcone | E. faecalis | 125 | [3] |

| 1,3-bis(aryloxy)propan-2-amine | S. pyogenes | 2.5 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative approach to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Grow the microbial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

-

Compound Dilution:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the propiophenone derivative in the broth medium.

-

-

Inoculation:

-

Add a standardized inoculum of the microorganism to each well.

-

-

Incubation:

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

Antioxidant Activity

Many propiophenone derivatives, especially those with phenolic hydroxyl groups, exhibit significant antioxidant activity. They can neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in a wide range of diseases.

Quantitative Data: DPPH Radical Scavenging Activity (IC50)

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values.

| Compound ID | DPPH IC50 (µg/mL) | Reference |

| C-Arylcalix[6]resorcinarene | - | |

| Mexican Brown Propolis Extract | 67.9 |

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored compound. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of the propiophenone derivative and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add the test compound or standard solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Measurement and Analysis:

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value.

-

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the diverse biological activities of propiophenone derivatives, highlighting their significant potential in drug discovery. The versatility of the propiophenone scaffold allows for the generation of a vast chemical space, offering numerous opportunities for the development of novel therapeutics with improved efficacy and selectivity.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To systematically explore how chemical modifications to the propiophenone core influence biological activity and selectivity.

-

Mechanism of Action Elucidation: To further unravel the intricate molecular mechanisms by which these derivatives exert their effects.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro findings into preclinical and clinical settings.

-

Development of Drug Delivery Systems: To enhance the bioavailability and therapeutic index of lead compounds.

The continued exploration of propiophenone derivatives holds immense promise for addressing a wide range of unmet medical needs. This guide serves as a foundational resource to stimulate and support further innovation in this exciting and rapidly evolving field.

References

-

Creative Diagnostics. (n.d.). Insulin Signaling Pathway. Retrieved from [Link]

-

PubMed. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Retrieved from [Link]

-

IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES. (2024). INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH (IJCESR), 11(9). Retrieved from [Link]

- Sondakh, E. H., et al. (2020). Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. Indonesian Journal of Chemistry, 20(3), 651-659.

-

PubMed. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. Retrieved from [Link]

-

PubMed. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]

- Silva, P. B., et al. (2016). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Future microbiology, 11(10), 1285–1295.

- de Oliveira, A. B., et al. (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. Molecules, 29(11), 2588.

- Saryanti, D., et al. (2021). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Pharmacognosy Journal, 13(5).

- Caserta, G., et al. (2021). Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes. Marine Drugs, 19(10), 543.

- García-López, M. C., et al. (2025). In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. Molecules, 30(18), 4458.

- Takai, E., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology letters, 12(3), 2139–2145.

- Şahin, Z., et al. (2020). Synthesis, antioxidant and antimicrobial properties of novel pyridyl-carbonyl thiazoles as dendrodoine analogs. Journal of Molecular Structure, 1222, 128892.

-

ResearchGate. (2025). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved from [Link]

-

Scientific Archives. (n.d.). The Emerging Target Protein Tyrosine Phosphatase 1B (PTP1B) for Type 2 Diabetes Mellitus Management. Retrieved from [Link]

-

MDPI. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]

- González-Búrquez, M. D. J., et al. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Antioxidants, 9(1), 73.

- Kumar, D., et al. (2013). Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak. EXCLI journal, 12, 101–110.

- Rangel-Grimaldo, M., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14, 1266014.

-

SciSpace. (2018). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. Retrieved from [Link]

-

Taylor & Francis Group. (n.d.). 1,3-Diphenyl-2-Propene-1-One-Based Natural Product Antidiabetic Molecules as Inhibitors of Protein Tyrosine Phosphatase-1B (PTP-1B). Retrieved from [Link]

- Zhang, H., et al. (2021). Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. Frontiers in chemistry, 9, 755225.

-

IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES. (n.d.). Retrieved from [Link]

- Asati, V., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research, 22(11), 5576–5590.

Sources

- 1. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientificarchives.com [scientificarchives.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Propiophenones in Medicinal Chemistry: A Technical Whitepaper on Pharmacophore Applications and Synthetic Methodologies

Executive Summary

Substituted propiophenones—aromatic ketones characterized by a propyl chain attached to an aryl ring—represent a highly versatile structural motif in medicinal chemistry[1]. By systematically modifying the aromatic ring and the alkyl side chain, drug development professionals have successfully engineered therapeutics ranging from atypical antidepressants to centrally acting muscle relaxants[2][3]. This whitepaper provides a comprehensive technical analysis of the pharmacological applications, structure-activity relationships (SAR), and validated synthetic workflows for substituted propiophenones.

Pharmacological Applications and Mechanisms of Action

Central Nervous System (CNS) Therapeutics

The most prominent clinical applications of substituted propiophenones lie in CNS modulation. The addition of an amine group at the alpha or beta position of the propyl chain creates aminoketones with profound neurological activity.

Atypical Antidepressants (Bupropion): Bupropion (3-chloro-N-tert-butyl-beta-ketoamphetamine) is a cornerstone substituted propiophenone used for major depressive disorder and smoking cessation[4]. Unlike classical tricyclic antidepressants, bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI)[2]. It binds to the dopamine transporter (DAT) and norepinephrine transporter (NET), prolonging the duration of these neurotransmitters in the synaptic cleft[2]. The tert-butyl group provides steric hindrance that prevents enzymatic degradation by monoamine oxidase (MAO), while the meta-chloro substitution on the aromatic ring enhances lipophilicity and target affinity[5].

Bupropion mechanism of action via NET and DAT inhibition.

Centrally Acting Muscle Relaxants (Tolperisone & Eperisone): Tolperisone and eperisone are beta-aminopropiophenone derivatives utilized for treating spasticity and tardive dystonia[6]. Tolperisone features a piperidine ring and a 4-methyl substitution on the aromatic ring, whereas eperisone features a 4-ethyl substitution[3]. These compounds exert their effects by inhibiting mono- and polysynaptic reflexes in the spinal cord and acting as voltage-gated sodium channel blockers[3][7]. The 4-ethyl substitution in eperisone yields slightly higher potency in inhibiting spinal reflexes compared to the 4-methyl group in tolperisone[3].

Emerging Therapeutic Frontiers

Beyond the CNS, the propiophenone scaffold is being actively explored for novel indications:

-

Antimicrobial and Antioxidant Agents: Interaction of alpha-phenyl-beta-piperidino-4-substituted propiophenones with Grignard reagents yields aminopropanol derivatives that exhibit significant antibacterial and antioxidant properties[8].

-

Anticancer Hybrids: Recent drug design strategies have hybridized vanillin with substituted propiophenones to form lithium enolates, which are subsequently cyclized into pyrazole derivatives with potent anticancer properties[9].

Structure-Activity Relationship (SAR) Data

The pharmacological profile of propiophenones is highly sensitive to steric and electronic modifications. The table below summarizes the quantitative and qualitative SAR data for key derivatives.

| Compound | Aromatic Substitution | Aliphatic Substitution | Primary Target / Mechanism | Clinical / Experimental Efficacy |

| Bupropion | 3-Chloro (meta) | Alpha-tert-butylamino | NET and DAT (Inhibitor) | Standard clinical dose: 150-300 mg/day[4] |

| Tolperisone | 4-Methyl (para) | Beta-piperidino | Voltage-gated Na+ channels | 2.5-10 mg/kg (i.v.) inhibits spinal reflexes[3] |

| Eperisone | 4-Ethyl (para) | Beta-piperidino | Voltage-gated Na+ / Ca2+ channels | Higher potency than tolperisone[3][6] |

| Lanperisone | None (Unsubstituted) | Beta-piperidino | Spinal polysynaptic reflexes | Longer lasting action due to slower metabolism[7] |

Synthetic Methodologies and Experimental Workflows

The synthesis of substituted propiophenones and their downstream active pharmaceutical ingredients (APIs) relies on highly controlled electrophilic aromatic substitutions and nucleophilic displacements. The causality behind the reagent selection is critical for yield optimization and regioselectivity.

Synthetic workflow for aminoketone propiophenone derivatives.

Protocol 1: Core Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is the cornerstone method for synthesizing the propiophenone core[1]. Causality & Logic: Aluminum chloride (AlCl₃) is used as a strong Lewis acid catalyst. Because the resulting ketone forms a stable, deactivated complex with AlCl₃, a stoichiometric excess (>1 equivalent) of the catalyst is strictly required to drive the reaction to completion and prevent polyacylation[1].

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, suspend 1.2 equivalents of anhydrous AlCl₃ in anhydrous dichloromethane (DCM).

-

Acylium Ion Generation: Cool the suspension to 0°C using an ice-water bath. Slowly add 1.05 equivalents of propionyl chloride dropwise. Stir for 15 minutes to allow the highly electrophilic acylium ion to form[1].

-

Aromatic Substitution: Slowly introduce 1.0 equivalent of the substituted benzene (e.g., chlorobenzene for bupropion precursors, toluene for tolperisone precursors) to the mixture, maintaining the temperature below 5°C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching (Self-Validating Step): Carefully pour the reaction mixture over crushed ice and 1M HCl. Causality: The acidic aqueous quench breaks the stable ketone-aluminum complex, liberating the free propiophenone[1].

-

Extraction & Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography or vacuum distillation.

Protocol 2: Alpha-Bromination and Amination (Bupropion Workflow)

To convert the core propiophenone into an active aminoketone (like bupropion), the alpha-carbon must be functionalized[5]. Causality & Logic: The ketone undergoes enolization, allowing selective bromination at the alpha-carbon. This creates an excellent leaving group (bromide) for the subsequent SN2 nucleophilic displacement by tert-butylamine[5].

Step-by-Step Methodology:

-

Alpha-Bromination: Dissolve the synthesized 3'-chloro-propiophenone in glacial acetic acid. Slowly add 1.0 equivalent of elemental bromine (Br₂) dropwise at room temperature.

-

Monitoring: The reddish-brown color of bromine will dissipate as it reacts with the enol form of the ketone. Stir until the solution decolorizes, indicating complete conversion to the alpha-bromoketone[5].

-

Amination (SN2 Displacement): Dissolve the isolated alpha-bromoketone in a polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile). Add an excess (2.5 equivalents) of tert-butylamine. Causality: The excess amine acts as both the nucleophile and a base to scavenge the generated HBr, preventing the protonation of the nucleophile.

-

Heating & Isolation: Heat the mixture to 50°C for 4 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Salt Formation: Treat the organic extract with anhydrous hydrogen chloride (HCl) gas or ethereal HCl to precipitate bupropion as its hydrochloride salt, achieving a 75–85% overall yield[5].

Conclusion

Substituted propiophenones are indispensable building blocks in medicinal chemistry. Their structural plasticity allows for precise tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of targeted therapies for depression, muscle spasticity, and emerging oncological applications. By leveraging rigorous synthetic methodologies like Friedel-Crafts acylation and alpha-functionalization, researchers can continue to expand the therapeutic utility of this vital chemical class.

References

- Benchchem. "A Technical Guide to the Synthesis of Substituted Propiophenones". benchchem.com.

- PubChem - NIH. "Bupropion | C13H18ClNO | CID 444". nih.gov.

- Wikipedia. "Bupropion". wikipedia.org.

- Benchchem. "Tolperisone Hydrochloride | 3644-61-9". benchchem.com.

- New Drug Approvals. "Bupropion review". newdrugapprovals.org.

- PubMed - NIH. "Treatment of tardive dystonia with an antispastic agent". nih.gov.

- Ovid. "SYNTHESIS AND BIOLOGICAL PROPERTIES OF...". ovid.com.

- PMC - NIH. "Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects". nih.gov.

- PMC - NIH. "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity". nih.gov.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tolperisone Hydrochloride | 3644-61-9 | Benchchem [benchchem.com]

- 4. Bupropion - Wikipedia [en.wikipedia.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Treatment of tardive dystonia with an antispastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS: 898794-92-8

Introduction & Mechanistic Overview

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is a highly functionalized 1,3-diarylpropan-1-one derivative utilized as a critical intermediate in the synthesis of complex pharmaceutical active ingredients. The structural complexity of this molecule lies in its sterically hindered ortho-carboethoxy group and the benzylic ketone, both of which are sensitive to harsh reaction conditions.

To construct this scaffold efficiently, we employ a two-step modular approach:

-

Chemoselective Claisen-Schmidt Condensation: Coupling ethyl 2-acetylbenzoate with 2,5-dimethylbenzaldehyde to form a highly conjugated chalcone intermediate.

-

Selective Catalytic Hydrogenation: Mild reduction of the α,β-unsaturated olefin to yield the target saturated propiophenone.

Expert Insight on Causality: The primary synthetic challenge is preserving the ortho-carboethoxy ester. Standard aldol condensations rely on strong aqueous bases (e.g., NaOH, KOH), which would inevitably saponify the ester [1]. To circumvent this, we utilize a Knoevenagel-type catalytic system (piperidine/glacial acetic acid). This approach proceeds via a lower-energy enamine intermediate, allowing the condensation to occur under Dean-Stark dehydration conditions while maintaining complete ester integrity. Subsequently, the reduction step utilizes 10% Pd/C at ambient pressure (1 atm H₂) to ensure the chemoselective reduction of the alkene without over-reducing the benzylic carbonyl or cleaving the ester [2].

Synthetic Pathway

Figure 1: Two-step synthetic workflow for 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone.

Reagents and Materials

All quantitative data for the 10 mmol scale synthesis is summarized below to ensure precise stoichiometric control.

Table 1: Reagents for Step 1 (Chalcone Synthesis)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Ethyl 2-acetylbenzoate | 192.21 | 1.0 | 1.92 g (10.0 mmol) | Substrate |

| 2,5-Dimethylbenzaldehyde | 134.18 | 1.05 | 1.41 g (10.5 mmol) | Electrophile |

| Piperidine | 85.15 | 0.1 | 85 mg (1.0 mmol) | Base Catalyst |

| Glacial Acetic Acid | 60.05 | 0.1 | 60 mg (1.0 mmol) | Acid Catalyst |

| Anhydrous Toluene | 92.14 | - | 20 mL | Solvent |

Table 2: Reagents for Step 2 (Selective Hydrogenation)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Chalcone Intermediate | 308.38 | 1.0 | 2.47 g (8.0 mmol) | Substrate |

| 10% Pd/C (dry basis) | - | 10 wt% | 250 mg | Catalyst |

| Hydrogen Gas (H₂) | 2.02 | Excess | 1 atm (Balloon) | Reductant |

| Ethyl Acetate (HPLC Grade) | 88.11 | - | 25 mL | Solvent |

| Assumes ~80% yield from Step 1. |

Step-by-Step Experimental Protocol

Step 1: Knoevenagel-type Claisen-Schmidt Condensation

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve ethyl 2-acetylbenzoate (1.92 g, 10 mmol) and 2,5-dimethylbenzaldehyde (1.41 g, 10.5 mmol) in 20 mL of anhydrous toluene.

-

Catalyst Addition: Add piperidine (85 mg, 1.0 mmol) and glacial acetic acid (60 mg, 1.0 mmol) sequentially to the stirring mixture.

-

Reflux & Dehydration: Heat the reaction mixture to reflux (approx. 110°C) for 12–16 hours.

-

Causality Note: Water generated during the condensation will azeotropically distill and collect in the Dean-Stark trap. Removing this water continuously drives the thermodynamic equilibrium toward the chalcone product while the mild pH prevents ester hydrolysis [1].

-

-

In-Process Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The formation of the product is self-validating: it will appear as a highly UV-active spot with a distinct, deep yellow color (due to the extended π-conjugation of the enone system) at a lower

than the starting materials. -

Workup: Cool the mixture to room temperature, dilute with 30 mL of ethyl acetate, and wash sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure chalcone intermediate.

Step 2: Chemoselective Catalytic Hydrogenation

-

Preparation: In a 100 mL round-bottom flask, dissolve the purified chalcone intermediate (2.47 g, 8.0 mmol) in 25 mL of HPLC-grade ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 250 mg) to the solution.

-

Safety Note: Pd/C is highly pyrophoric. Add it in small portions, ideally under an inert argon atmosphere, to prevent solvent ignition.

-

-

Atmosphere Purge: Seal the flask with a rubber septum. Apply a brief vacuum to the flask, followed by back-filling with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

-

Reduction: Stir the mixture vigorously at room temperature (25°C) under 1 atm of H₂ for 4–6 hours.

-

Causality Note: Ambient pressure and temperature are critical parameters. High-pressure hydrogenation or the use of strong hydride donors risks reducing the benzylic carbonyl or the ester group. 10% Pd/C under 1 atm H₂ selectively reduces the olefinic C=C bond while leaving the C=O bonds pristine [2].

-

-

In-Process Self-Validation: The reaction provides an immediate visual cue of completion; the deep yellow color of the starting chalcone will completely fade to a colorless solution upon successful reduction of the conjugated double bond.

-

Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the target 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone.

Analytical Characterization & Validation

To establish a self-validating analytical system, confirm the structure of the final product using the following spectroscopic markers:

-

¹H NMR (CDCl₃, 400 MHz): The definitive proof of successful reduction is the complete disappearance of the trans-alkene protons (two doublets,

Hz, ~7.4–7.8 ppm). These are replaced by two coupled methylene triplets (or multiplets) around 3.0–3.3 ppm, corresponding to the newly formed -CH₂-CH₂- linkage. The preservation of the ester is confirmed by an intact quartet at ~4.3 ppm (-O-CH₂-) and a triplet at ~1.3 ppm (-CH₃). -

LC-MS: Confirm the mass of the final product. The expected

peak should be observed at m/z 311.16.

References

- Title: Synthesis of Functionalized Heterocycles Using Magnesium and Zinc Reagents (Discussion on functional group tolerance and ester preservation)

- Title: Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones [2] Source: ResearchGate / SAGE Publications URL

Application Note: Regioselective Friedel-Crafts Acylation of Dimethylphenyl Compounds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of functionalized aromatic ketones as active pharmaceutical ingredient (API) precursors and fine chemical intermediates.

Introduction & Mechanistic Rationale

The Friedel-Crafts acylation is a cornerstone electrophilic aromatic substitution (EAS) reaction used to introduce an acyl group onto an aromatic ring. For drug development professionals synthesizing complex scaffolds, acylation offers significant advantages over alkylation: it is immune to carbocation rearrangements and inherently prevents poly-substitution, as the resulting electron-withdrawing carbonyl group deactivates the aromatic ring against further electrophilic attack[1][2].

When applying this methodology to dimethylphenyl compounds (xylenes), the two electron-donating methyl groups highly activate the ring. However, this activation necessitates precise control over regioselectivity, catalyst stoichiometry, and thermodynamic management to ensure high-yielding, scalable syntheses.

The Causality of Catalyst Stoichiometry

A critical mechanistic divergence between Friedel-Crafts alkylation and acylation lies in the behavior of the Lewis acid catalyst (typically

Because the catalyst is trapped in this stable complex, it cannot turn over. Consequently, a strictly stoichiometric amount (typically 1.1 to 1.5 equivalents) of

Mechanistic pathway of Friedel-Crafts acylation highlighting intermediate states.

Substrate Profiling & Regioselectivity Data

The regiochemical outcome of xylene acylation is dictated by a competition between the activating electronic effects of the methyl groups (ortho/para directing) and steric hindrance. Understanding these profiles is essential for predicting impurity profiles in drug synthesis.

-

p-Xylene: Symmetrical structure. All available ring positions are chemically equivalent, resulting in a single monoacylated product.

-

m-Xylene: The most reactive isomer due to the reinforcing electronic effects of the meta-methyl groups. Acylation predominantly occurs at the 4-position (less sterically hindered than the 2-position).

-

o-Xylene: Yields predominantly the 3,4-dimethyl-substituted ketone due to steric blocking at the 2,3-positions.

Quantitative Yield & Selectivity Summary

| Starting Material | Acylating Agent | Major Product | Regioselectivity | Typical Yield |

| p-Xylene | Acetyl Chloride | 2,5-Dimethylacetophenone | >99% | 85–92% |

| m-Xylene | Acetyl Chloride | 2,4-Dimethylacetophenone | ~95% | 80–88% |

| o-Xylene | Acetyl Chloride | 3,4-Dimethylacetophenone | >90% | 75–85% |

Self-Validating Experimental Protocol

This methodology details the acylation of p-xylene using acetyl chloride. The protocol is designed as a self-validating system , embedding in-process controls (IPCs) to ensure experimental integrity at every step.

Reagents & Materials

-

p-Xylene (0.050 mol, limiting reagent)

-

Acetyl chloride (0.055 mol, 1.1 equiv)

-

Anhydrous Aluminum Chloride (

) (0.060 mol, 1.2 equiv) -

Anhydrous Dichloromethane (

) (30 mL) -

1M Aqueous

and Ice

Step-by-Step Methodology

Step 1: System Preparation & Inertion

-

Equip a flame-dried 100-mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser.

-

Flush the system with dry nitrogen gas.

-

Causality & Validation:

is highly hygroscopic and reacts violently with atmospheric moisture to form

Step 2: Electrophile Generation

-

Add anhydrous

(0.060 mol) and 15 mL of -

Dissolve acetyl chloride (0.055 mol) in 5 mL of

in the addition funnel. -

Add the acetyl chloride solution dropwise to the

suspension over 10 minutes[3].

-

Causality & Validation: The formation of the acylium ion is highly exothermic[3]. Self-Validation: The suspension should gradually transition into a homogenous, pale-yellow solution, confirming the successful generation of the soluble acylium-

complex.

Step 3: Aromatic Substitution

-

Dissolve p-xylene (0.050 mol) in 10 mL of

. -

Add this solution dropwise via the addition funnel to the reaction mixture at 0 °C over 15 minutes.

-

Causality & Validation: Adding the arene to the pre-formed electrophile prevents side reactions and controls the exotherm. Self-Validation: Monitor the reaction temperature; the solution must not boil. The mixture will darken (often to a deep orange or red), indicating the formation of the arenium ion and subsequent ketone-

complex.

Step 4: Maturation & IPC

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours.

-

Self-Validation (TLC): Pull a 0.1 mL aliquot, quench in 1 mL of 1M